3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thiadiazole ring substituted with an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 7-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 7-chloroquinoline-2-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for diseases that involve inflammation and oxidative stress.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline Derivatives: Compounds such as 7-chloroquinoline-2-carboxylic acid and 7-chloroquinoline-2-thiosemicarbazone share structural similarities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-amino-1,2,4-thiadiazole are structurally related.
Uniqueness
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7ClN4S |
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Molecular Weight |
262.72 g/mol |
IUPAC Name |
3-(7-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-6-2-4-8(14-9(6)5-7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChI Key |
UQYBYIQYBWQSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=NSC(=N3)N)Cl |
Origin of Product |
United States |
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